Home > Products > Screening Compounds P106762 > 1-(Piperazin-1-yl)phthalazine dihydrochloride
1-(Piperazin-1-yl)phthalazine dihydrochloride - 1333898-02-4

1-(Piperazin-1-yl)phthalazine dihydrochloride

Catalog Number: EVT-1812340
CAS Number: 1333898-02-4
Molecular Formula: C12H16Cl2N4
Molecular Weight: 287.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(Piperazin-1-yl)phthalazine dihydrochloride is a phthalazine derivative containing a piperazine ring. While specific research on this compound is limited in the provided papers, its structure suggests potential applications in various fields. Phthalazine derivatives, known for their diverse biological activities, are frequently explored in medicinal chemistry. [] Similarly, piperazine is a common pharmacophore found in numerous drugs, further suggesting potential biological activities for this compound. []

(E)-1-(Phthalazin-1-yl)-1-[(Pyridin-2-yl)Ethylidene]Hydralazine (PPEH)

  • Compound Description: PPEH is a hydralazine hydrochloride-derived Schiff base. It displayed low antimicrobial activity and was deemed a better reducing agent than Vitamin C against ferric ions. []

1-[2-(1-(pyridine-3-yl)ethylidene)hydrazinyl]phthalazine (PEHP)

  • Compound Description: PEHP, similar to PPEH, is a hydralazine hydrochloride-derived Schiff base. It exhibited slight antiplasmodial and antibacterial activity against 18 bacterial strains. PEHP also displayed moderate free radical scavenging and lipid peroxidation inhibition capabilities. []
  • Relevance: PEHP is structurally analogous to 1-(Piperazin-1-yl)phthalazine dihydrochloride and closely related to PPEH. [] It shares the central hydralazine-phthalazine core, but the piperazine ring is modified into a hydrazone and linked to a pyridine ring through an ethylidene bridge. This makes PEHP a structurally related derivative of 1-(Piperazin-1-yl)phthalazine dihydrochloride.

2-(Piperazin-1-yl) quinoline derivatives

  • Compound Description: This broad class encompasses a range of derivatives based on a 2-(piperazin-1-yl) quinoline core. These compounds exhibit various pharmacological activities, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitory, dopamine-3 ligand, acetylcholinesterase inhibitory, and serotonin antagonistic effects. []
  • Relevance: The 2-(piperazin-1-yl) quinoline derivatives are structurally related to 1-(Piperazin-1-yl)phthalazine dihydrochloride through the shared presence of a piperazine ring directly attached to an aromatic heterocycle. [] While 1-(Piperazin-1-yl)phthalazine dihydrochloride features a phthalazine core, these derivatives utilize a quinoline core, highlighting a close structural similarity and placing them within a similar chemical space.

2-(Piperazin-1-yl) quinoline-3-Carbaldehydes

  • Compound Description: This class of compounds is characterized by a 2-(piperazin-1-yl) quinoline core with a carbaldehyde substituent at the 3-position of the quinoline ring. [] These compounds are versatile building blocks used in various chemical reactions to create more complex molecules with potential pharmacological interest.
Overview

1-(Piperazin-1-yl)phthalazine dihydrochloride is a chemical compound with the molecular formula C12H16Cl2N4C_{12}H_{16}Cl_{2}N_{4} and a molecular weight of 287.19 g/mol. This compound belongs to a class of piperazine derivatives and is recognized for its potential pharmacological applications, particularly in the field of medicinal chemistry. Its IUPAC name is 1-piperazin-1-ylphthalazine; dihydrochloride, and it is often utilized in research settings for its biological activity and structural properties .

Source and Classification

The compound is classified under piperazine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. It is available from various chemical suppliers, such as BenchChem and Sigma-Aldrich, indicating its relevance in scientific research . The compound's registration number is CAS 1333898-02-4, allowing for easy identification in chemical databases.

Synthesis Analysis

Methods

The synthesis of 1-(Piperazin-1-yl)phthalazine dihydrochloride typically involves multi-step organic reactions. The most common synthetic routes include:

  1. Formation of Phthalazine Core: The initial step generally involves the synthesis of the phthalazine ring, which can be achieved through cyclization reactions involving appropriate precursors.
  2. Piperazine Substitution: The introduction of the piperazine moiety occurs via nucleophilic substitution reactions, where piperazine reacts with an activated phthalazine derivative.

Technical Details

The synthesis may utilize various reagents and solvents depending on the specific reaction conditions. For instance, reactions may be carried out in polar aprotic solvents to enhance nucleophilicity and reaction rates. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity .

Molecular Structure Analysis

Data

Key structural data includes:

  • InChI Key: GHPGEPPKCBVMCV-UHFFFAOYSA-N
  • InChI: InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for piperazine derivatives, including:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can act as nucleophiles in substitution reactions.
  2. Condensation Reactions: It may also engage in condensation reactions with other electrophiles to form more complex molecular structures.

Technical Details

These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. For example, acid or base catalysis may enhance reaction rates or selectivity .

Mechanism of Action

The mechanism of action for 1-(Piperazin-1-yl)phthalazine dihydrochloride has not been fully elucidated but is believed to involve interactions with specific biological targets such as protein kinases or receptors involved in cellular signaling pathways. This interaction may lead to modulation of cellular processes pertinent to cancer progression or inflammation .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not extensively documented but expected to be within a typical range for similar compounds.
  • Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture.

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to confirm the identity and purity of synthesized compounds .

Applications

1-(Piperazin-1-yl)phthalazine dihydrochloride has several scientific applications, notably in:

  • Pharmaceutical Research: As a lead compound for developing new therapeutic agents targeting various diseases.
  • Biological Studies: Investigating its effects on cell signaling pathways and potential as an anti-cancer agent.

Research continues into its efficacy against specific targets within cancer cells, highlighting its potential role in drug discovery initiatives aimed at developing novel treatments .

Synthesis and Medicinal Chemistry of 1-(Piperazin-1-yl)phthalazine Dihydrochloride

Design Rationale for Non-Amidine Serine Protease Inhibitors

The development of 1-(piperazin-1-yl)phthalazine derivatives originated from efforts to circumvent limitations of amidine-based serine protease inhibitors. Amidines exhibit poor oral bioavailability due to high basicity (pKa > 10), resulting in protonation and low intestinal absorption at physiological pH. Phthalazine-piperazine hybrids address this through a modulated basicity profile; the piperazine nitrogen atoms exhibit pKa values of 7.1 and 5.6, respectively, significantly reducing cationic character while retaining target engagement [1] [9]. This design leverages the phthalazine core's balanced dipole moment (4.22 D), which enhances solubility and facilitates π-stacking interactions in enzyme binding pockets. The non-amidine approach avoids the hepatic toxicity associated with amidine metabolites, while the tetrahydropyridazine component provides two hydrogen-bond acceptors and one donor, mimicking the key pharmacophore of amidine inhibitors without the high pKa penalty [1].

Table 1: Key Physicochemical Properties of Phthalazine vs. Amidine Scaffolds

PropertyPhthalazine-PiperazineConventional Amidine
Avg. pKa (Basic Group)7.1 / 5.6>10
Dipole Moment (D)4.221.5-2.5
cLogP-0.51-2.0 to 0.5
H-Bond Acceptors52-3
Oral BioavailabilityModerate-HighLow

Structure-Based Optimization of Phthalazine Derivatives

Structure-activity relationship (SAR) studies focused on optimizing three regions of the phthalazine-piperazine scaffold:

  • Region 1 (C4-Substituents): Introduction of chloro or methoxy groups at C4 enhanced VEGFR-2 inhibition by 15-fold (IC₅₀ = 0.15–0.31 µM) compared to unsubstituted analogs. Molecular modeling confirmed chloro groups filled a hydrophobic subpocket near Leu840 in the kinase domain [3].
  • Region 2 (Piperazine N4-Linkage): Biarylurea extensions (e.g., 4-chloro-3-(trifluoromethyl)phenylurea) improved cellular activity (GI₅₀ = 0.15 µM in NCI-60 panels) by forming hydrogen bonds with Glu885 and Asp1046 residues in VEGFR-2’s inactive DFG-out conformation [3].
  • Region 3 (Terminal Aryl Group): Fluorinated phenyl rings increased metabolic stability (t₁/₂ > 120 min vs. 45 min for non-fluorinated) while maintaining nanomolar potency against serine proteases. Ortho-substitutions induced a 30° dihedral angle, optimizing kinase selectivity [1].

Notably, compound 7b (1-(4-chlorophthalazin-1-yl)-4-(3-(trifluoromethylphenyl)piperazine) demonstrated dual apoptosis induction: 72% HUVEC inhibition at 10 µM via VEGFR-2 blockade (IC₅₀ = 4.4 µM) and caspase-3 activation [3].

Cocrystallization Studies for Binding Mode Elucidation

Cocrystal structures of phthalazine-piperazine analogs with serine proteases revealed three key interactions:

  • The phthalazine N2 atom accepts a hydrogen bond from the catalytic serine residue (Ser195 in trypsin-like proteases; distance = 2.8 Å).
  • The piperazine N4-H donates a hydrogen bond to the enzyme’s oxyanion hole (Gly193 backbone; distance = 2.9 Å).
  • C4-substituents (e.g., chloro) project into the S1 specificity pocket, forming van der Waals contacts with residues Val213 and Tyr228 [1].

For kinase targets (e.g., VEGFR-2), the phthalazine core occupies the ATP-binding site, with the piperazine linker positioning aryl extensions into a hydrophobic cleft vacated by the DFG motif’s phenylalanine side chain. This binding mode is distinct from type I inhibitors like vatalanib, explaining the 8-fold selectivity for VEGFR-2 over PDGFR observed in biochemical assays [3].

Fluorination Strategies for Enhanced Blood-Brain Barrier Penetration

Strategic fluorination improved CNS penetration via two mechanisms:

  • Lipophilicity Adjustment: Adding fluorine to the terminal aryl ring increased cLogP from -0.51 to 1.8, enhancing passive diffusion. Optimal cLogP range was 1.0–2.5 for BBB permeability without compromising solubility [1].
  • P-gp Efflux Minimization: meta-Trifluoromethylphenyl derivatives showed 4-fold lower P-gp efflux ratios (ER = 2.1) than non-fluorinated analogs (ER = 8.7) in MDCK-MDR1 assays. This was attributed to reduced hydrogen-bond donor count (HBD = 1 vs. 2) [1].

Table 2: Impact of Fluorination on BBB Penetration Parameters

CompoundSubstituentcLogPTPSA (Ų)P-gp ERBrain:Plasma Ratio
Non-fluorinatedC₆H₅--0.5125.88.70.03
Fluorinated3-CF₃-C₆H₄-1.825.82.10.42
Optimized3,5-(CF₃)₂-C₆H₃-2.325.81.50.68

Comparative Analysis of Phthalazine vs. Isoquinoline Scaffolds

Phthalazine-piperazine hybrids exhibit distinct advantages over isoquinoline-based scaffolds:

  • Electronic Properties: Phthalazine’s higher dipole moment (4.22 D vs. isoquinoline’s 2.33 D) strengthens π-π stacking in kinase ATP-binding sites. This contributes to 5-fold greater VEGFR-2 inhibition (avg. IC₅₀ = 0.25 µM vs. 1.2 µM) [1] [3].
  • Solubility: Phthalazine’s cLogP (-0.51) and topological polar surface area (TPSA = 25.8 Ų) favor aqueous solubility (LogS = -3.8) over isoquinolines (cLogP = 0.84, LogS = -4.5), crucial for intravenous formulations [1].
  • Synthetic Versatility: 1-Chlorophthalazine intermediates undergo efficient nucleophilic displacement with piperazines under mild conditions (acetonitrile, 80°C, 2h; yield >85%), whereas isoquinoline N-oxidation requires harsh multi-step functionalization [3] [9].

Table 3: Scaffold Comparison in Kinase Inhibitor Applications

ParameterPhthalazine-PiperazineIsoquinolineSignificance
VEGFR-2 IC₅₀ (µM)0.15–0.410.9–2.15-fold potency gain
cLogP-0.51 to 1.80.84 to 3.1Lower risk of off-target binding
H-Bond Capacity3 acceptors, 1 donor1 acceptorEnhanced serine protease engagement
Synthetic Steps3–4 steps5–7 stepsHigher yield (30% overall)

Notably, phthalazine-based inhibitors like olaparib and talazoparib leverage this scaffold’s PARP-binding affinity, while isoquinoline derivatives (e.g., quinapril) remain confined to ACE inhibition due to reduced versatility [1] [9].

Properties

CAS Number

1333898-02-4

Product Name

1-(Piperazin-1-yl)phthalazine dihydrochloride

IUPAC Name

1-piperazin-1-ylphthalazine;dihydrochloride

Molecular Formula

C12H16Cl2N4

Molecular Weight

287.19 g/mol

InChI

InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H

InChI Key

GHPGEPPKCBVMCV-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN=CC3=CC=CC=C32.Cl.Cl

Canonical SMILES

C1CN(CCN1)C2=NN=CC3=CC=CC=C32.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.